molecular formula C14H18N2O7 B3080477 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid CAS No. 1085412-35-6

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid

Cat. No.: B3080477
CAS No.: 1085412-35-6
M. Wt: 326.3 g/mol
InChI Key: PEGTVRIHSZAVQS-UHFFFAOYSA-N
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Description

The compound “4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid” is a chemical compound with the molecular formula C14H18N2O7 . It has a molecular weight of 326.30 g/mol . The IUPAC name for this compound is 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-2,6-dicarboxylic acid .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a pyridine ring which is a basic aromatic ring with a nitrogen atom. It also has two carboxylic acid groups attached to the pyridine ring, an ether group, and a tert-butoxycarbonyl (Boc) protected amine group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 326.30 g/mol. It has a computed XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 3 hydrogen bond donors and 8 hydrogen bond acceptors. The compound has 8 rotatable bonds, indicating the flexibility of the molecule. The topological polar surface area is 135 Ų, which can influence its ability to cross biological barriers .

Scientific Research Applications

Synthesis and Characterization

  • A derivative of the compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized and characterized using spectroscopic methods and X-ray crystallographic analysis. This study contributes to the understanding of the molecular and crystal structure of related compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Synthesis Mechanisms

  • Research on similar compounds, like 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene, provides insights into diverse chemical reactions and synthesis mechanisms, highlighting the solvent-dependent nature of these reactions (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

Application in Metal-Organic Hybrids

  • The compound's derivatives, such as pyridine-2,6-dicarboxylic acid, have been utilized in the synthesis of metal-organic hybrids. These compounds exhibit interesting fluorescence properties and potential applications in time-resolved fluoroimmunoassays (Tang, Yan, Guo, & Luo, 2006).

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(21)15-4-5-22-8-6-9(11(17)18)16-10(7-8)12(19)20/h6-7H,4-5H2,1-3H3,(H,15,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGTVRIHSZAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=NC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid
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4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid
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4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid

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